molecular formula C14H12N2OS B12223389 5-(3,4-dimethylphenyl)-4aH-thieno[2,3-d]pyrimidin-4-one

5-(3,4-dimethylphenyl)-4aH-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12223389
M. Wt: 256.32 g/mol
InChI Key: FUYORPCFPPOSAQ-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-4aH-thieno[2,3-d]pyrimidin-4-one: is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors. For example, starting with 3,4-dimethylbenzaldehyde and thiourea, the intermediate thioamide can be cyclized using a suitable cyclizing agent such as phosphorus oxychloride.

    Substitution Reactions: The introduction of the 3,4-dimethylphenyl group can be carried out through nucleophilic substitution reactions. This often involves the use of a halogenated precursor and a base to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.

    Reduction: Reduced derivatives with hydroxyl or amine functionalities.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-dimethylphenyl)-4aH-thieno[2,3-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-one
  • 5-(3,4-Dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one
  • 5-(4-Ethylphenyl)thieno[2,3-d]pyrimidin-4-one

Uniqueness

What sets 5-(3,4-dimethylphenyl)-4aH-thieno[2,3-d]pyrimidin-4-one apart from similar compounds is its specific substitution pattern on the phenyl ring. This unique structure can lead to different biological activities and chemical reactivities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-4aH-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N2OS/c1-8-3-4-10(5-9(8)2)11-6-18-14-12(11)13(17)15-7-16-14/h3-7,12H,1-2H3

InChI Key

FUYORPCFPPOSAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=O)C23)C

Origin of Product

United States

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